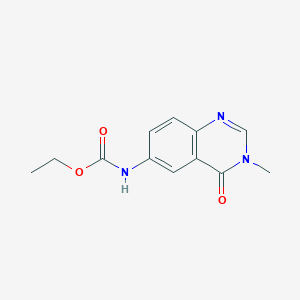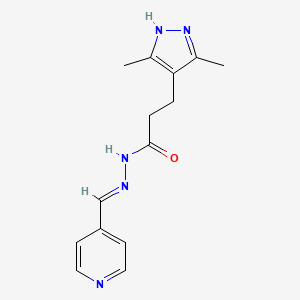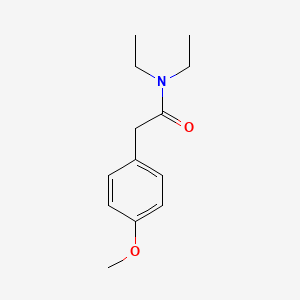![molecular formula C16H17N3O3S B5531520 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. A notable method includes the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation, demonstrating a cascade process involving Rh(III)-catalyzed C(sp2)-H bond cleavage, maleimide double bond insertion, and intramolecular aza-Michael addition (Hu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis reveals the conformation and electronic configuration of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide. Studies involving N-substituted acetamide derivatives have provided insights into their molecular conformations, supported by spectroscopic techniques such as IR, EIMS, and NMR (Khalid et al., 2014).
Chemical Reactions and Properties
The chemical behavior of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide includes its reactivity under various conditions and with different reagents. Its synthesis from the reaction of N-(phenylsulfonyl)acetamides with maleimides showcases its ability to undergo complex reactions involving C-H activation and intramolecular aza-Michael addition (Hu et al., 2021).
Physical Properties Analysis
The physical properties of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The crystal structure of related compounds provides insights into their solid-state configurations and interactions (Gowda et al., 2008).
Chemical Properties Analysis
Chemical properties analysis focuses on the reactivity of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide with various chemical agents and under different conditions. The compound's ability to undergo reactions such as C-H activation and intramolecular aza-Michael addition is of particular interest (Hu et al., 2021).
Mécanisme D'action
The mechanism of action of “N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide” would depend on its intended use. For example, some sulfonamide derivatives have been found to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, and are used as antimicrobial agents .
Safety and Hazards
The safety and hazards of “N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(14-7-6-8-15(11-14)17-13(2)20)18-19-23(21,22)16-9-4-3-5-10-16/h3-11,19H,1-2H3,(H,17,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXWHEGROJJGHQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)
![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5531507.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![8-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531525.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)


![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)